(S)-alpha-Methylcysteine

Übersicht

Beschreibung

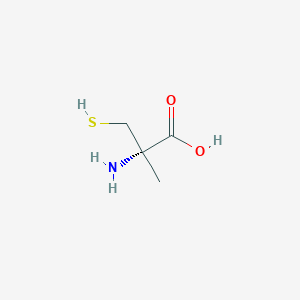

(S)-alpha-Methylcysteine is a chiral amino acid derivative, characterized by the presence of a methyl group attached to the alpha carbon of cysteine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-alpha-Methylcysteine typically involves the alkylation of cysteine. One common method is the reaction of cysteine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes. Enzymes such as methyltransferases can catalyze the transfer of a methyl group to cysteine, producing this compound with high enantioselectivity. This method is advantageous due to its efficiency and environmentally friendly nature.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the thiol group is converted to a sulfoxide or sulfone.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: Nucleophilic substitution reactions can occur at the thiol group, leading to the formation of thioethers.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Substitution: Alkyl halides or other electrophiles can be used in substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Various reduced derivatives of this compound.

Substitution: Thioethers and other substituted products.

Wissenschaftliche Forschungsanwendungen

(S)-alpha-Methylcysteine has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

Biology: The compound is studied for its role in protein structure and function.

Medicine: Research is ongoing into its potential therapeutic applications, including as an antioxidant and in the treatment of certain diseases.

Industry: this compound is used in the production of pharmaceuticals and other fine chemicals.

Wirkmechanismus

The mechanism of action of (S)-alpha-Methylcysteine involves its interaction with various molecular targets. The thiol group can form disulfide bonds with other cysteine residues, affecting protein structure and function. Additionally, the methyl group can influence the compound’s reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Cysteine: The parent compound, lacking the methyl group.

N-acetylcysteine: A derivative with an acetyl group attached to the nitrogen atom.

S-methylcysteine: A similar compound with a methyl group attached to the sulfur atom.

Uniqueness: (S)-alpha-Methylcysteine is unique due to the presence of the methyl group on the alpha carbon, which imparts distinct chemical and biological properties

Biologische Aktivität

(S)-alpha-Methylcysteine is a sulfur-containing amino acid that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential applications in medicine and biotechnology.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including enzymatic resolution and chemical synthesis. One notable approach involves the use of racemic precursors, which can be resolved to yield the desired enantiomer. For instance, the synthesis process described by various researchers highlights the conversion of precursors into this compound using specific catalysts or reagents that favor the formation of this particular enantiomer .

Antioxidant Properties

This compound exhibits significant antioxidant activity. Studies have shown that it can scavenge free radicals and reduce oxidative stress in various biological systems. This property is particularly relevant in the context of cellular protection against damage caused by reactive oxygen species (ROS) and may have implications for aging and degenerative diseases .

Anti-Cancer Effects

Research indicates that this compound has potential anti-cancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in cancer cell lines, such as HCT116 colorectal cancer cells. The compound has been shown to affect histone deacetylase (HDAC) activity, leading to increased acetylation of histones, which can promote gene expression related to apoptosis and cell cycle regulation .

Table 1: Summary of Biological Activities of this compound

The biological effects of this compound are attributed to several mechanisms:

- HDAC Inhibition : The compound has been shown to inhibit HDAC activity, which is crucial for regulating gene expression. This inhibition can lead to increased levels of acetylated histones, promoting genes involved in apoptosis and cell cycle arrest .

- Antioxidant Mechanism : By donating electrons to free radicals, this compound mitigates oxidative damage, thereby protecting cellular components from degradation .

- Protein Interaction : Its structural properties allow it to participate in hydrogen bonding interactions, which may influence protein folding and stability .

Case Studies

- Colorectal Cancer Cell Lines : A study evaluated the effects of this compound on HCT116 cells. Results indicated a significant reduction in cell viability at concentrations as low as 10 nM, with a corresponding increase in global histone acetylation observed through Western blot analysis .

- Oxidative Stress Models : In models simulating oxidative stress conditions, this compound demonstrated protective effects on cellular integrity and function, suggesting its potential use as a therapeutic agent against oxidative damage-related diseases .

Eigenschaften

IUPAC Name |

(2S)-2-amino-2-methyl-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-4(5,2-8)3(6)7/h8H,2,5H2,1H3,(H,6,7)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBONMFLYFGTAC-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CS)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432486 | |

| Record name | (S)-ALPHA-METHYLCYSTEINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239101-34-9 | |

| Record name | (S)-ALPHA-METHYLCYSTEINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.